molecular formula C20H19N3O2 B11000765 N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11000765
M. Wt: 333.4 g/mol
InChI Key: GABGEBHTXCATOM-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The introduction of the methoxyethyl group and the carboxamide group can be achieved through substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Coupling Reactions: The final step involves coupling the substituted indole derivatives to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its specific substitution pattern on the indole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-12-11-23-10-8-14-5-6-15(13-19(14)23)20(24)22-18-4-2-3-17-16(18)7-9-21-17/h2-10,13,21H,11-12H2,1H3,(H,22,24)

InChI Key

GABGEBHTXCATOM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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